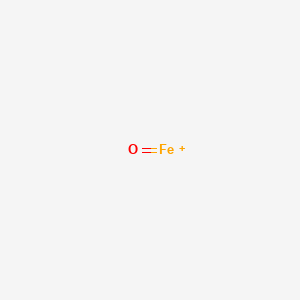
Oxoiron(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxoiron(1+), also known as ferryl ion, is a high-valent iron species characterized by the presence of an iron-oxygen double bond. This compound plays a crucial role in various biological and chemical processes, particularly in oxidation reactions. It is often found as an intermediate in the catalytic cycles of iron-containing enzymes, such as cytochrome P450 and nonheme iron oxygenases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of oxoiron(1+) typically involves the oxidation of iron(II) or iron(III) precursors using strong oxidizing agents. One common method is the reaction of iron(II) complexes with hydrogen peroxide or organic peroxides under controlled conditions . Another approach involves the use of electrochemical oxidation, where iron(III) complexes are oxidized to oxoiron(1+) species .
Industrial Production Methods
Industrial production of oxoiron(1+) is less common due to its high reactivity and instability. it can be generated in situ during various catalytic processes, such as the oxidation of hydrocarbons and the functionalization of organic molecules .
Chemical Reactions Analysis
Types of Reactions
Oxoiron(1+) undergoes several types of chemical reactions, including:
Substitution: It can participate in substitution reactions, where the oxo group is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving oxoiron(1+) include hydrogen peroxide, organic peroxides, and various reducing agents. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving oxoiron(1+) depend on the specific substrate and reaction conditions. For example, oxidation of alkanes typically yields alcohols and ketones, while oxidation of alkenes results in epoxides .
Scientific Research Applications
Oxoiron(1+) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of oxoiron(1+) involves the transfer of an oxygen atom to the substrate, resulting in the formation of an oxidized product. This process typically occurs via a proton-coupled electron transfer (PCET) mechanism, where the oxoiron(1+) species abstracts a hydrogen atom from the substrate, followed by the transfer of an oxygen atom . The molecular targets and pathways involved in these reactions vary depending on the specific substrate and reaction conditions .
Comparison with Similar Compounds
Oxoiron(1+) can be compared with other high-valent iron species, such as oxoiron(IV) and oxoiron(V) complexes. These compounds share similar reactivity patterns but differ in their oxidation states and specific reactivity . For example:
Similar compounds include oxomanganese(IV) and oxochromium(V) species, which also participate in oxidation reactions and share similar mechanistic pathways .
Properties
CAS No. |
12434-84-3 |
|---|---|
Molecular Formula |
FeO+ |
Molecular Weight |
71.84 g/mol |
IUPAC Name |
oxoiron(1+) |
InChI |
InChI=1S/Fe.O/q+1; |
InChI Key |
PQLDYNYRMUQWQP-UHFFFAOYSA-N |
Canonical SMILES |
O=[Fe+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















